N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H26N6O3S and its molecular weight is 478.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Synthesis
Synthesis and Characterization
Compounds structurally related to the query molecule have been synthesized and characterized, focusing on understanding their chemical behavior and potential applications. For instance, the synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions and their characterization by various spectroscopic methods have been described, indicating the chemical versatility of this compound class (Rahmouni et al., 2014).
Functionalization Reactions
Research on functionalization reactions of similar compounds, like 1H-pyrazole-3-carboxylic acid and acid chloride with amines, suggests potential pathways for derivatization and modification of the query compound to tailor its properties for specific applications (Yıldırım et al., 2005).
Potential Applications
Biological Activities
Related compounds exhibit a range of biological activities. For example, pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential of such compounds in therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Properties
Some derivatives, like pyrimidine derivatives, show antimicrobial activity, suggesting the possible use of these compounds or their analogs in developing new antimicrobial agents (Rathod & Solanki, 2018).
Chemical Reactivity and Derivative Synthesis
Research into the chemical reactivity of related compounds provides insights into the synthesis of novel derivatives, which could be useful in various fields, including materials science and drug development (Bondock et al., 2015).
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-imidazol-1-ylpropyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S/c1-17-22-20(24(31)26-9-5-11-29-12-10-25-16-29)14-21(18-6-3-2-4-7-18)27-23(22)30(28-17)19-8-13-34(32,33)15-19/h2-4,6-7,10,12,14,16,19H,5,8-9,11,13,15H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCXWOMJSPJOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCCN4C=CN=C4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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